molecular formula C8H8INO2 B1312671 1-(2-Iodoethyl)-4-nitrobenzene CAS No. 20264-96-4

1-(2-Iodoethyl)-4-nitrobenzene

Cat. No.: B1312671
CAS No.: 20264-96-4
M. Wt: 277.06 g/mol
InChI Key: SRYFPKKLUIWUGW-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzene, where the benzene ring is substituted with a nitro group at the fourth position and an iodoethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Iodoethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by iodination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodoethyl)-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of compounds like 1-(2-azidoethyl)-4-nitrobenzene.

    Reduction: Formation of 1-(2-iodoethyl)-4-aminobenzene.

    Oxidation: Formation of 4-nitrobenzoic acid.

Scientific Research Applications

1-(2-Iodoethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and as a precursor for radiolabeled compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with nitroaromatic moieties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, often facilitated by a catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethyl)-4-nitrobenzene
  • 1-(2-Chloroethyl)-4-nitrobenzene
  • 1-(2-Iodoethyl)-3-nitrobenzene

Uniqueness

1-(2-Iodoethyl)-4-nitrobenzene is unique due to the presence of both an iodoethyl group and a nitro group on the benzene ring. This combination imparts distinct reactivity patterns, making it a valuable compound for various synthetic applications. The iodo group is a good leaving group, facilitating substitution reactions, while the nitro group can undergo reduction to form amino derivatives, expanding its utility in organic synthesis.

Properties

IUPAC Name

1-(2-iodoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYFPKKLUIWUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCI)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463110
Record name p-nitrophenylethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20264-96-4
Record name 1-(2-Iodoethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20264-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-nitrophenylethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of triphenylphosphine (1.9 g, 7.2 mmol) and imidazole (489 mg, 7.18 mmol) in DCM (20 ml) was added iodine (1822 mg, 7.18 mmol) to form a solution. Small portions of 2-(4-nitrophenyl)ethanol (1.0 g, 6.0 mmol) was added to the suspension. TLC showed conversion to the desired product quickly. Hexane was added to the reaction to precipitate side products which were filtered off. The filtrate was concentrated in vacuo to obtain crude 1-(2-iodoethyl)-4-nitrobenzene, which was purified by silica gel flash chromatography using Hexane and EtOAc system. 1H-NMR (500 MHz, CD3Cl) δ 8.22 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 3.41 (t, J=7.0 Hz, 2H), 3.32 (t, J=7.0 Hz, 2H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
1822 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15 g of 4-nitrophenylethanol, 28.1 g of triphenylphosphine and 9.2 g of imidazole are dissolved in 500 ml of THF, mixed in portions with 27.77 g of iodine and stirred for 2 hours at room temperature. The reaction mixture is mixed with ammonium chloride solution and extracted with dichloromethane. The organic phase is washed in succession with sodium thiosulfate solution and water and dried on sodium sulfate. After purification by chromatography on silica gel, 23.22 g of the title compound is obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
27.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Iodoethyl)-4-nitrobenzene
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